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Compound of Interest

Compound Name: Drospirenone 6-ene

Cat. No.: B195100 Get Quote

Introduction

Drospirenone is a synthetic progestin, an analogue of spironolactone, widely used in oral

contraceptives and for the treatment of premenstrual dysphoric disorder and acne. To ensure

the quality, safety, and efficacy of pharmaceutical products containing Drospirenone, a

validated stability-indicating assay method is crucial. This method must be able to accurately

quantify Drospirenone in the presence of its degradation products, which may form under

various environmental conditions such as exposure to acid, base, oxidation, heat, and light.

This document provides detailed application notes and protocols for the development and

validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for

Drospirenone, in accordance with International Council for Harmonisation (ICH) guidelines.

Analytical Method Development
A robust stability-indicating method for Drospirenone was developed using Reversed-Phase

High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The method is

designed to separate Drospirenone from its potential degradation products and formulation

excipients.

Chromatographic Conditions
The following chromatographic conditions have been optimized for the analysis of

Drospirenone.
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Parameter Recommended Condition

Instrument

HPLC system with UV-Vis or PDA detector (e.g.,

JASCO Extrema LC system-4000, Shimadzo

Prominance model L20)[1][2]

Column
BDS Hypersil C18 (250 x 4.6 mm, 5µm) or

equivalent[1]

Mobile Phase
Acetonitrile:Water (60:40 v/v) or Methanol:Water

(65:35 v/v)[1][2]

Elution Mode Isocratic[1][2]

Flow Rate 1.0 mL/min[1]

Detection Wavelength 247 nm or 271 nm[1][2]

Injection Volume 10 µL or 20 µL[1][3]

Column Temperature 25°C (Ambient)[1]

Run Time 10 minutes[1]

Diluent Methanol:Water (50:50 v/v)[1]

Standard and Sample Solution Preparation
Standard Stock Solution (1000 µg/mL): Accurately weigh about 100 mg of Drospirenone

reference standard and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of

diluent (Methanol:Water, 50:50 v/v) and sonicate for 15 minutes to dissolve.[1] Allow the

solution to cool to room temperature and dilute to the mark with the diluent.

Working Standard Solution (e.g., 12 µg/mL): From the standard stock solution, prepare a

suitable concentration for analysis (e.g., within the linearity range of 3-18 µg/mL or 10-60

µg/mL).[1][2][3] For a 12 µg/mL solution, dilute 1.2 mL of the stock solution to 100 mL with the

mobile phase.

Sample Preparation (from Tablets): Weigh and finely powder 20 tablets. Transfer a quantity of

the powder equivalent to 3 mg of Drospirenone into a 100 mL volumetric flask. Add about 70

mL of diluent and sonicate for 30 minutes to ensure complete dissolution of the drug. Cool the
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solution to room temperature, dilute to the mark with diluent, and mix well. Filter the solution

through a 0.45 µm nylon filter. Further dilute the filtrate with the mobile phase to achieve a final

concentration within the analytical range.

Forced Degradation Studies (Stress Testing)
Forced degradation studies are essential to demonstrate the stability-indicating nature of the

analytical method.[2][3] These studies involve subjecting Drospirenone to various stress

conditions to induce degradation.

Experimental Protocol for Forced Degradation
Prepare a stock solution of Drospirenone at a concentration of 1 mg/mL in a suitable solvent

(e.g., methanol).[2][3] Use this stock solution for the following stress conditions:

Acidic Degradation: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat the mixture at

80°C for 30 minutes.[2] After cooling, neutralize the solution with an appropriate volume of

0.1 M NaOH and dilute with the mobile phase to a final concentration within the analytical

range.

Alkaline Degradation: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Heat the

mixture at 80°C for 30 minutes.[2] After cooling, neutralize the solution with an appropriate

volume of 0.1 M HCl and dilute with the mobile phase. Studies have shown that

Drospirenone is highly susceptible to alkaline degradation, with up to 74.27% degradation

observed under these conditions.[2]

Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the

solution at 80°C for 30 minutes.[2] After cooling, dilute with the mobile phase to the desired

concentration. Significant degradation (around 36.41%) can be expected under these

conditions.[2]

Thermal Degradation: Expose a solid sample of Drospirenone to a temperature of 80°C for 5

days.[4] Also, heat a solution of Drospirenone (1 mg/mL) at 80°C for 30 minutes.[2] After the

specified time, prepare a sample solution in the mobile phase at a suitable concentration.

Photolytic Degradation: Expose a solid sample of Drospirenone spread as a thin layer to UV

light (254 nm) and visible light for 5 days.[4] Also, expose a solution of Drospirenone (1
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mg/mL) to direct sunlight for a specified period. Prepare a sample solution in the mobile

phase. Drospirenone has been found to be relatively resistant to photolytic degradation.[2]

Neutral Degradation: Reflux a solution of Drospirenone (1 mg/mL) in water at 80°C for 30

minutes.[2] Cool and dilute with the mobile phase.

Summary of Degradation Behavior
The following table summarizes the typical degradation behavior of Drospirenone under

various stress conditions.

Stress
Condition

Reagent/Condi
tion

Duration Temperature
Observed
Degradation

Acidic 0.1 M HCl 30 min 80°C
Low to moderate

degradation[2][4]

Alkaline 0.1 M NaOH 30 min 80°C

Significant

degradation (up

to 74.27%)[2]

Oxidative 3% H₂O₂ 30 min 80°C

Significant

degradation (up

to 36.41%)[2]

Thermal Dry Heat 5 days 80°C
Minimal

degradation[4][5]

Photolytic UV/Visible Light 5 days Ambient
Minimal

degradation[2][4]

Method Validation
The developed HPLC method must be validated according to ICH Q2(R1) guidelines to ensure

its suitability for its intended purpose. The validation parameters include specificity, linearity,

range, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and

robustness.

Validation Parameters Summary
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The following table summarizes the acceptance criteria and typical results for the validation of a

stability-indicating HPLC method for Drospirenone.

Validation Parameter Acceptance Criteria Typical Results

Specificity

The peak for Drospirenone

should be pure and well-

resolved from degradation

products and excipients.

The method demonstrates

good resolution between the

Drospirenone peak and peaks

of degradation products.[2]

Linearity (Correlation

Coefficient, r²)
r² ≥ 0.999 r² = 0.999 to 1.0[1][2]

Range
Typically 3-18 µg/mL or 10-60

µg/mL

The method is linear over the

specified concentration

ranges.[1][2][3]

Accuracy (% Recovery) 98.0% - 102.0% 99.06% to 100.62%[2]

Precision (% RSD)
Intraday: ≤ 2.0%; Interday: ≤

2.0%

Inter-day precision RSD is

lower than 2.0%.[2][3]

Limit of Detection (LOD) Signal-to-Noise ratio of 3:1 0.363 µg/mL[6]

Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1 1.04 µg/mL[6]

Robustness
% RSD ≤ 2.0% for minor

changes in method parameters

The method is robust to small

variations in mobile phase

composition and pH.[4][6]

Visualizations
Experimental Workflow
Caption: Workflow for the development and validation of a stability-indicating assay for

Drospirenone.

Drospirenone Degradation Logic
Caption: Logical relationship of Drospirenone degradation under various stress conditions.
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Conclusion
The described RP-HPLC method is simple, rapid, accurate, and precise for the determination

of Drospirenone in pharmaceutical dosage forms. The forced degradation studies demonstrate

the stability-indicating nature of the method, as it can effectively separate the parent drug from

its degradation products. This validated method is suitable for routine quality control analysis

and stability studies of Drospirenone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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